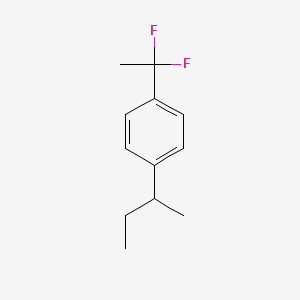
1-(sec-Butyl)-4-(1,1-difluoroethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(sec-Butyl)-4-(1,1-difluoroethyl)benzene is an organic compound characterized by the presence of a benzene ring substituted with a sec-butyl group and a 1,1-difluoroethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(sec-Butyl)-4-(1,1-difluoroethyl)benzene typically involves the introduction of the sec-butyl and difluoroethyl groups onto a benzene ring. One common method is the Friedel-Crafts alkylation, where benzene reacts with sec-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form sec-butylbenzene. Subsequently, the difluoroethyl group can be introduced via a difluoromethylation reaction using reagents like difluoromethyl iodide under specific conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. The scalability of the process is crucial for industrial applications, and methods such as catalytic protodeboronation and hydromethylation have been explored .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(sec-Butyl)-4-(1,1-difluoroethyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the difluoroethyl group to a difluoromethyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products:
Oxidation: Formation of this compound-1-carboxylic acid.
Reduction: Formation of 1-(sec-butyl)-4-(difluoromethyl)benzene.
Substitution: Formation of halogenated derivatives like 1-(sec-butyl)-4-(1,1-difluoroethyl)-2-bromobenzene.
Applications De Recherche Scientifique
1-(sec-Butyl)-4-(1,1-difluoroethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-(sec-Butyl)-4-(1,1-difluoroethyl)benzene exerts its effects involves interactions with specific molecular targets. The difluoroethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The sec-butyl group provides steric hindrance, affecting the compound’s overall conformation and interaction with enzymes or receptors .
Comparaison Avec Des Composés Similaires
- 1-(sec-Butyl)-4-(trifluoromethyl)benzene
- 1-(sec-Butyl)-4-(methyl)benzene
- 1-(tert-Butyl)-4-(1,1-difluoroethyl)benzene
Comparison: 1-(sec-Butyl)-4-(1,1-difluoroethyl)benzene is unique due to the presence of both the sec-butyl and difluoroethyl groups, which impart distinct chemical and physical properties. Compared to 1-(sec-Butyl)-4-(trifluoromethyl)benzene, the difluoroethyl group provides different electronic effects and reactivity. The sec-butyl group, as opposed to the tert-butyl group, offers different steric and conformational characteristics, influencing the compound’s behavior in various reactions .
Propriétés
Formule moléculaire |
C12H16F2 |
|---|---|
Poids moléculaire |
198.25 g/mol |
Nom IUPAC |
1-butan-2-yl-4-(1,1-difluoroethyl)benzene |
InChI |
InChI=1S/C12H16F2/c1-4-9(2)10-5-7-11(8-6-10)12(3,13)14/h5-9H,4H2,1-3H3 |
Clé InChI |
WQKJEPWGVKXYGL-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C1=CC=C(C=C1)C(C)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


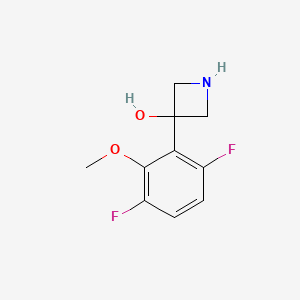
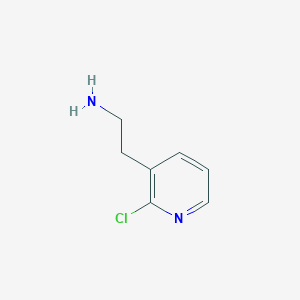
![2-Azabicyclo[2.2.2]octan-5-one](/img/structure/B11764387.png)
![2-Chloro-4-nitrodibenzo[b,d]furan](/img/structure/B11764398.png)
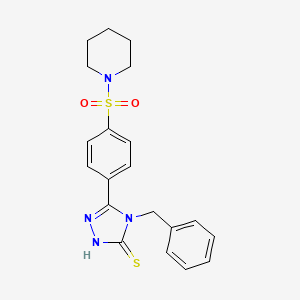
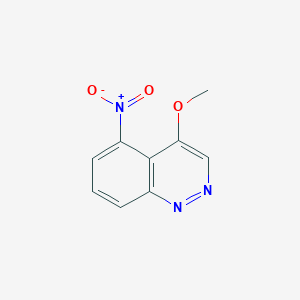
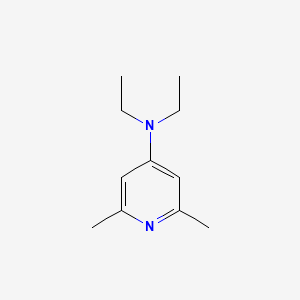
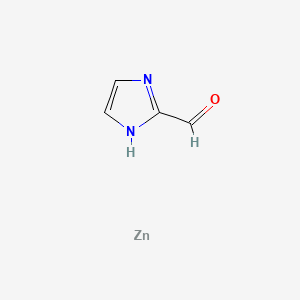
![1-(4-Nitrobenzyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11764433.png)

![4-(Benzo[D][1,3]dioxol-5-YL)cyclohexanamine](/img/structure/B11764440.png)
![4λ6-thia-9-azatricyclo[5.3.0.02,6]decane 4,4-dioxide](/img/structure/B11764452.png)
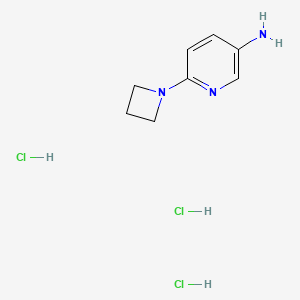
![6-Chlorobenzo[D]isothiazole](/img/structure/B11764473.png)
